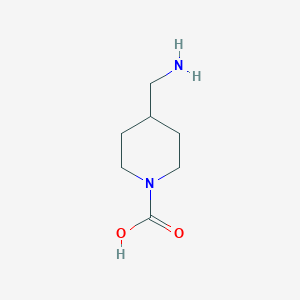![molecular formula C62H76Cl2N4P4Si4Zn3 B3357337 zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide CAS No. 7234-76-6](/img/structure/B3357337.png)
zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide
概要
説明
The compound “zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide” is a complex organometallic compound It features a zinc center coordinated with chlorozinc and a unique ligand structure involving diphenyl(trimethylsilylimino)-λ5-phosphanyl and trimethylsilylazanide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide” typically involves the reaction of zinc chloride with the corresponding ligand precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The ligands are synthesized separately and then combined with zinc chloride in a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography and ensuring the stability of the compound during storage and transportation.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus centers.
Reduction: Reduction reactions can occur, especially involving the zinc center.
Substitution: The ligand groups can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or other nucleophiles can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce zinc hydrides.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique ligand structure allows for fine-tuning of its catalytic properties.
Biology
In biological research, the compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar organometallic complexes in biological environments.
Medicine
Potential applications in medicine include its use as a precursor for developing new pharmaceuticals, particularly those involving metal-based drugs. Its ability to interact with biological molecules makes it a candidate for drug design and delivery systems.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. Its catalytic properties are also valuable in industrial chemical processes.
作用機序
The mechanism by which “zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide” exerts its effects involves coordination chemistry. The zinc center interacts with various substrates, facilitating reactions through coordination and activation of the substrates. The ligand structure provides stability and specificity to the compound, allowing it to target specific molecular pathways.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triazolo ring compounds: Compounds with triazolo ring structures used in various chemical applications.
Uniqueness
What sets “zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide” apart is its unique ligand structure, which provides specific catalytic properties and stability. The combination of zinc with these ligands allows for versatile applications in different fields, making it a valuable compound for research and industrial use.
特性
IUPAC Name |
zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C31H38N2P2Si2.2ClH.3Zn/c2*1-36(2,3)32-34(28-19-11-7-12-20-28,29-21-13-8-14-22-29)27-35(33-37(4,5)6,30-23-15-9-16-24-30)31-25-17-10-18-26-31;;;;;/h2*7-26H,1-6H3;2*1H;;;/q2*-2;;;3*+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEVYGBCWZDWOS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-]P(=[C-]P(=N[Si](C)(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[Si](C)(C)[N-]P(=[C-]P(=N[Si](C)(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl[Zn+].Cl[Zn+].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H76Cl2N4P4Si4Zn3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50413262 | |
| Record name | Chlorozinc(1+) zinc 5,5-dimethyl-1,1,3,3-tetraphenyl-N-(trimethylsilyl)-4-aza-1lambda~5~,3lambda~5~-diphospha-5-silahexa-1,3-dien-2-id-1-aminide (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50413262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7234-76-6 | |
| Record name | Chlorozinc(1+) zinc 5,5-dimethyl-1,1,3,3-tetraphenyl-N-(trimethylsilyl)-4-aza-1lambda~5~,3lambda~5~-diphospha-5-silahexa-1,3-dien-2-id-1-aminide (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50413262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-[(E)-2-nitroethenyl]-1H-indole](/img/structure/B3357254.png)

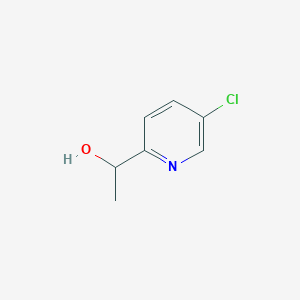
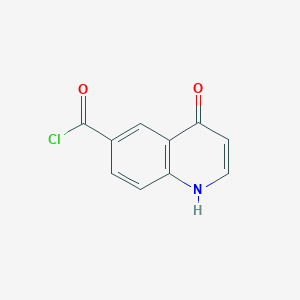
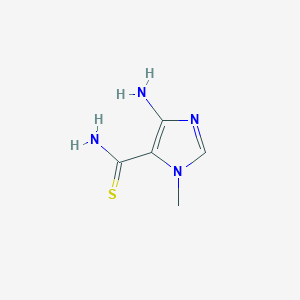

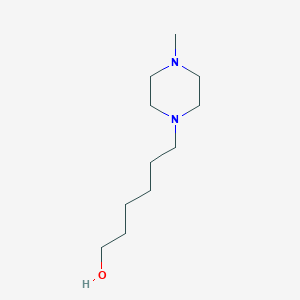
![2-Furancarboxaldehyde, 3-[(acetyloxy)methyl]-](/img/structure/B3357288.png)
![7H-Cyclopenta[h]quinoline, 8,9-dihydro-](/img/structure/B3357296.png)

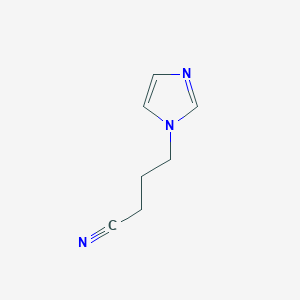
![7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-](/img/structure/B3357338.png)
